2,3-Dichlorobenzonitrile

Overview

Description

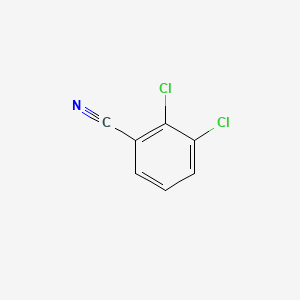

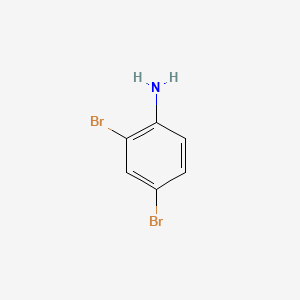

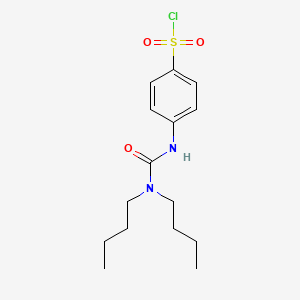

2,3-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N . It is used as a reactant in various chemical reactions, including nucleophilic aromatic fluorination, reactions with magnesium amides for synthesis of carboxamides, and Suzuki-Miyaura coupling reactions . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Synthesis Analysis

This compound can be synthesized by direct ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .Molecular Structure Analysis

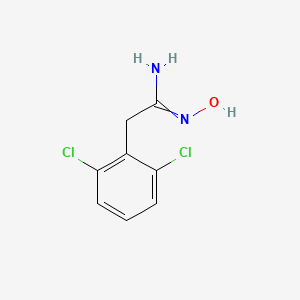

The molecular structure of this compound is characterized by the presence of a nitrile group (-C#N) and two chlorine atoms attached to a benzene ring . The IUPAC name for this compound is this compound .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a reactant in nucleophilic aromatic fluorination, reactions with magnesium amides for synthesis of carboxamides, and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.01 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The topological polar surface area is 23.8 Ų . It is a white powder .Scientific Research Applications

Cellulose Synthase Accumulation : 2,6-Dichlorobenzonitrile, a related compound, was found to inhibit cellulose synthesis and has been used in numerous studies to understand cellulose synthase dynamics in plant cells (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Metabolism in Animals : Research on the metabolism of 2,6-Dichlorobenzonitrile in rabbits and rats showed increased urinary excretion of glucuronides and ethereal sulphates, indicating its biotransformation in these animals (Wit & van Genderen, 1966).

Spectroscopy and Thermodynamic Analysis : A study on 2,6-Dichlorobenzamide, a degradation product of 2,6-Dichlorobenzonitrile, investigated its molecular structure, spectroscopy, and thermodynamic parameters, providing insights into its chemical properties (Tao, Han, Li, Han, & Liu, 2016).

Carcinogenicity in Mice : A study on the carcinogenic potential of 2,6-Dichlorobenzonitrile in mice suggested that it could be a possible carcinogen, but the mechanism of its action remains unclear (Donna, Betta, Robutti, & Bellingeri, 1991).

Groundwater Analysis : A new method was developed for determining 2,6-Dichlorobenzonitrile and its metabolites in groundwater samples, indicating its relevance in environmental monitoring (Porazzi, Martínez, Fanelli, & Benfenati, 2005).

Olfactory Toxicity in Mice : Dermal exposure to 2,6-Dichlorobenzonitrile caused olfactory epithelial damage in mice, demonstrating its potential neurotoxic effects (Deamer, O'Callaghan, & Genter, 1994).

Cell Plate Modifications in Onion Root : This compound was found to interfere with cell plate formation in onion root meristems, affecting cytokinesis (González-Reyes, Navas, & García-Herdugo, 1986).

Incorporation in Mulches : A study explored incorporating 2,6-Dichlorobenzonitrile into mulches for weed control, showing effectiveness and prolonged effects (Lanphear, 1968).

Vapor Pressure and Thermodynamics : The vapor pressures and thermodynamics of chlorinated compounds, including 2,6-dichlorobenzonitrile, were studied, providing insights into their environmental impact (Almeida, Pinheiro, & Monte, 2023).

1,3‐Dipolar Cycloaddition Reactions : A study explored the reactions of 2,6-Dichlorobenzonitrile oxide with isothiazolones, contributing to the understanding of its chemical reactivity (Coutouli-argyropoulou & Anastasopoulos, 1996).

Receptor Protein Identification in Plants : A study identified a receptor protein in cotton fibers for 2,6-Dichlorobenzonitrile, suggesting a role in cellulose biosynthesis (Delmer, Read, & Cooper, 1987).

Safety and Hazards

2,3-Dichlorobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .

Mode of Action

This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead of cellulose, the cell walls adapt to use minimal amounts of cellulose and rely on Ca 2+ -bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal growth and development of plants, particularly affecting young seedlings of both monocot and dicot species . The downstream effects include altered cell wall structure and potentially stunted growth or death of the plant.

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is a bbb permeant . It’s also a CYP1A2 inhibitor . More research would be needed to fully outline the ADME properties of this compound and their impact on bioavailability.

Result of Action

The inhibition of cellulose synthesis by this compound leads to significant changes in the plant’s cellular structure. The cell walls adapt by using minimal amounts of cellulose and instead relying on Ca 2+ -bridge pectates . This can lead to the death of young seedlings of both monocot and dicot species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and its potential to leach into groundwater can affect its distribution in the environment . Furthermore, it’s moderately persistent in soils and very persistent in water , which can influence its long-term effects on plant and aquatic life.

properties

IUPAC Name |

2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYZVVLNPXKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335881 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6574-97-6, 61593-48-4 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorbenzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)

![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)